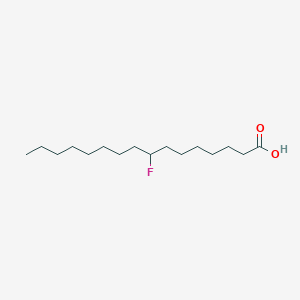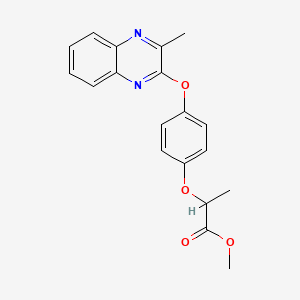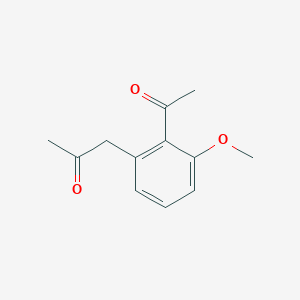
1-(2-Acetyl-3-methoxyphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Acetyl-3-methoxyphenyl)propan-2-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group and an acetyl group attached to a phenyl ring, along with a propan-2-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Acetyl-3-methoxyphenyl)propan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-methoxyacetophenone with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal-organic frameworks can be employed to facilitate the acylation reaction. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Acetyl-3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Acetyl-3-methoxyphenyl)propan-2-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 1-(2-Acetyl-3-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it may interact with receptors on cell membranes, modulating signal transduction pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methoxyphenyl)propan-1-one: Similar structure but lacks the acetyl group.
2-Propanone, 1-(4-methoxyphenyl)-: Similar structure with the methoxy group in the para position.
1-Hydroxy-1-(4-methoxyphenyl)propan-2-one: Contains a hydroxyl group instead of an acetyl group.
Uniqueness: 1-(2-Acetyl-3-methoxyphenyl)propan-2-one is unique due to the presence of both the methoxy and acetyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in synthesis and research.
Eigenschaften
CAS-Nummer |
82958-27-8 |
|---|---|
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
1-(2-acetyl-3-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C12H14O3/c1-8(13)7-10-5-4-6-11(15-3)12(10)9(2)14/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
DXBNTLHRKOSRRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C(=CC=C1)OC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


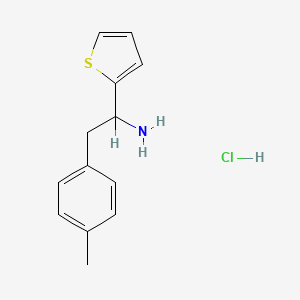
![1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one](/img/structure/B14416175.png)
![2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide](/img/structure/B14416176.png)
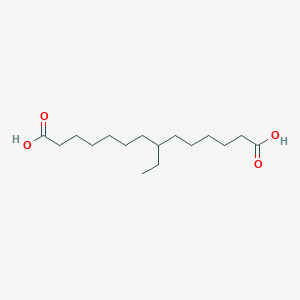
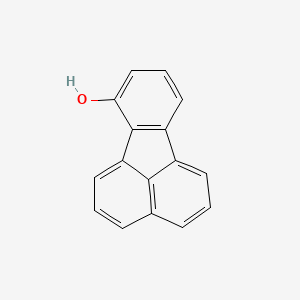
![N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine](/img/structure/B14416191.png)
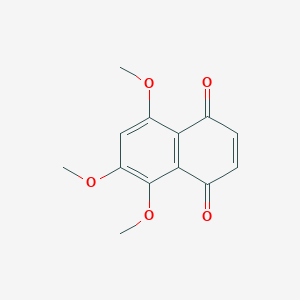
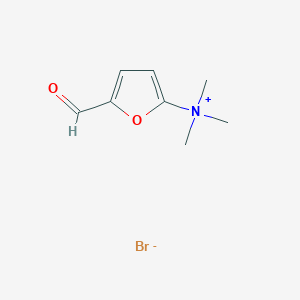
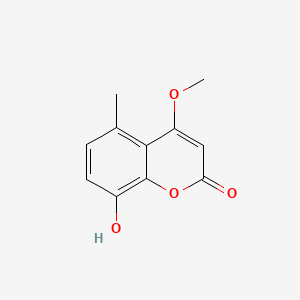
![1-[Ethoxy(phenyl)methoxy]-4-methylbenzene](/img/structure/B14416204.png)
![7-Chloro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole-2,3-dione](/img/structure/B14416208.png)
